BenchChemオンラインストアへようこそ!

(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL

Chiral resolution Enantiomer differentiation Stereochemical assignment

(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL (CAS 1568201-94-4) is a single-enantiomer chiral benzopyran derivative belonging to the chroman-4-ol family, featuring methyl substituents at the 7- and 8-positions of the aromatic ring and a stereodefined (S)-configured hydroxyl group at the 4-position. With a molecular weight of 178.23 g/mol, formula C₁₁H₁₄O₂, XLogP3 of 1.9, topological polar surface area (TPSA) of 29.5 Ų, and zero rotatable bonds, this compound presents a compact, rigid, chiral scaffold with drug-like physicochemical properties.

Molecular Formula C11H14O2
Molecular Weight 178.231
CAS No. 1568201-94-4
Cat. No. B2693566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL
CAS1568201-94-4
Molecular FormulaC11H14O2
Molecular Weight178.231
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(CCO2)O)C
InChIInChI=1S/C11H14O2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3/t10-/m0/s1
InChIKeyNYJUGYSYOGMLQT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL (CAS 1568201-94-4): Chiral Chroman-4-ol Scaffold for Enantioselective Research Applications


(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL (CAS 1568201-94-4) is a single-enantiomer chiral benzopyran derivative belonging to the chroman-4-ol family, featuring methyl substituents at the 7- and 8-positions of the aromatic ring and a stereodefined (S)-configured hydroxyl group at the 4-position [1]. With a molecular weight of 178.23 g/mol, formula C₁₁H₁₄O₂, XLogP3 of 1.9, topological polar surface area (TPSA) of 29.5 Ų, and zero rotatable bonds, this compound presents a compact, rigid, chiral scaffold with drug-like physicochemical properties [1]. The 3,4-dihydro-2H-1-benzopyran (chroman) ring system is recognized as a privileged pharmacophore in medicinal chemistry, with broad occurrence in natural products and synthetic bioactive molecules targeting neurodegenerative, cardiovascular, and inflammatory pathways [2].

Why the (4S) Enantiomer of 7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL Cannot Be Replaced by the Racemate or the (4R) Enantiomer in Chiral Research Applications


The (4S) enantiomer (CAS 1568201-94-4) and its (4R) antipode (CAS 1567934-82-0) are physically indistinguishable by standard bulk analytical methods—they share identical molecular weight (178.23 g/mol), LogP (2.12), TPSA (29.46 Ų), and computed physicochemical descriptors . However, in any chiral biological environment—enzyme active sites, receptor binding pockets, or asymmetric catalytic systems—the two enantiomers can exhibit profoundly divergent, even opposing, biological activities. This phenomenon is well-established within the benzopyran class: for instance, EP-A-0120428 (Beecham Group) explicitly demonstrates that the (3S,4R)-isomer of 3,4-dihydrobenzopyran-4-ols possesses greater blood pressure lowering activity than the corresponding (3R,4S)-isomer, a finding that directly motivated chiral resolution process development [1]. Substituting the (4S) enantiomer with the racemic mixture, the (4R) enantiomer, or an achiral analog introduces an uncontrolled variable that can invalidate stereochemical structure–activity relationship (SAR) studies, obscure enantiomer-specific pharmacological signals, and compromise the reproducibility of chiral separation method development. Only the stereochemically defined (4S) compound provides the configurational certainty required for enantioselective investigations.

Quantitative Procurement Evidence for (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL: Comparator-Based Differentiation Data


Chiral Identity: (4S) vs. (4R) Enantiomer Stereochemical Assignment and InChI Key Differentiation

The (4S) enantiomer (CAS 1568201-94-4) is unambiguously distinguished from the (4R) enantiomer (CAS 1567934-82-0) by its stereochemical descriptors encoded in the IUPAC International Chemical Identifier (InChI) and SMILES notation. The (4S) InChI stereochemical layer is /t10-/m0/s1 (indicating (S)-configuration at the chiral center), while the (4R) counterpart carries /t10-/m1/s1 [1]. The SMILES for (4S) is C[C@H](O)C1=CC=C(C)C(C)=C1OCC (or equivalent representation with [C@H] at position 4), whereas the (4R) uses [C@@H]. These distinct identifiers confirm the compounds are non-superimposable mirror images, not interchangeable chemical entities. The racemic mixture (Sigma-Aldrich PH015773) lacks stereochemical definition entirely (InChI Key: NYJUGYSYOGMLQT-UHFFFAOYSA-N) .

Chiral resolution Enantiomer differentiation Stereochemical assignment Asymmetric synthesis

Substituent Effect: 7,8-Dimethyl Substitution vs. Unsubstituted 4-Chromanol Scaffold on Lipophilicity and Molecular Weight

The (4S)-7,8-dimethyl substitution confers a significant increase in lipophilicity and molecular bulk compared to the unsubstituted 4-chromanol parent scaffold (CAS 1481-93-2). The target compound has a molecular weight of 178.23 g/mol and an XLogP3 of 1.9, while 4-chromanol has a molecular weight of 150.17 g/mol [1]. The addition of two methyl groups increases the molecular weight by 28.06 g/mol (18.7% increase) and introduces additional hydrophobic surface area, which is predicted to enhance membrane permeability and alter binding interactions with hydrophobic enzyme pockets. This substituent effect is consistent with the structure–activity relationships observed in the gem-dimethylchroman-4-ol family, where alkyl substitution on the chroman ring significantly modulates butyrylcholinesterase (BuChE) inhibitory potency (IC₅₀ range: 2.9–7.3 µM), demonstrating that substituent identity and position are not interchangeable [2].

Lipophilicity modulation Scaffold SAR Methyl substitution effect Drug-likeness

Conformational Rigidity: Zero Rotatable Bonds in (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL vs. Flexible Analogs

The (4S)-7,8-dimethyl compound possesses zero rotatable bonds (PubChem computed value: 0), making it a fully conformationally restricted scaffold [1]. This contrasts with ring-opened benzopyran analogs or acyclic diol comparators, which typically possess 3–6 rotatable bonds and consequently suffer from entropic penalties upon target binding. The conformational rigidity of the chroman ring system is a recognized contributor to the scaffold's privileged status in medicinal chemistry, as it pre-organizes the molecule into a bioactive conformation and reduces the entropic cost of binding [2]. The zero-rotatable-bond property is numerically identical for both (4S) and (4R) enantiomers and the racemate, confirming that stereochemistry does not alter conformational flexibility; however, when combined with the (4S) absolute configuration, this rigidity ensures that the hydroxyl group is presented in a defined spatial orientation for enantioselective interactions.

Conformational restriction Entropic benefit Rotatable bond count Target engagement

Purity Specification and Storage Stability: (4S) Enantiomer Vendor Specification vs. Racemic Reference Standard

Commercially available (4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL is supplied with a minimum purity specification of ≥95% (HPLC) by multiple vendors including ChemScene (Cat. CS-0236181), Leyan (Cat. 1306851), and CymitQuimica (Ref. 3D-TMC20194) . In contrast, the racemic mixture sold by Sigma-Aldrich (PH015773) is explicitly provided 'as-is' with no analytical data collected—Sigma-Aldrich disclaims all warranties including merchantability and fitness for purpose . This difference in quality documentation means the (4S) enantiomer from dedicated chiral vendors comes with traceable purity data suitable for regulatory or publication-grade research, whereas the racemic mixture lacks even basic identity confirmation. Storage specifications further differentiate the product: the (4S) compound requires sealed, dry storage at 2–8°C, indicating sensitivity to moisture and thermal degradation that must be managed in laboratory workflows .

Enantiomeric purity Storage stability Quality specification Procurement readiness

Recommended Application Scenarios for (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL Based on Quantitative Differentiation Evidence


Enantioselective Structure–Activity Relationship (SAR) Studies on the Chroman-4-ol Pharmacophore

The (4S) enantiomer, with its defined [C@H] configuration and zero rotatable bonds, serves as a stereochemically pure building block for synthesizing libraries of chroman-4-ol derivatives where the (S)-configuration is required. The 7,8-dimethyl substitution pattern provides enhanced lipophilicity (XLogP3 1.9) compared to the unsubstituted scaffold, making this compound suitable for probing hydrophobic interactions in target binding pockets [1]. The well-established precedent from the benzopyran class—where the (3S,4R)-isomer of related compounds showed superior blood pressure lowering activity over the (3R,4S)-isomer—reinforces the necessity of using a single enantiomer for meaningful SAR interpretation [2].

Asymmetric Synthesis Intermediate for Chiral Chromane-Derived Therapeutics

With zero rotatable bonds and a rigid bicyclic framework, (4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL is an ideal chiral intermediate for further functionalization at the 4-hydroxyl position (e.g., etherification, esterification, amination via Mitsunobu chemistry) to generate enantiopure 4-substituted chromane derivatives [1]. The ≥95% purity specification from multiple vendors ensures reliable downstream reaction yields and simplifies purification of diastereomeric products, a critical consideration for multi-step synthetic routes where epimerization risk must be minimized .

Computational Docking and Molecular Dynamics Studies Requiring Conformationally Constrained Chiral Ligands

The zero-rotatable-bond character of the (4S) compound eliminates the need for extensive conformational sampling in molecular docking workflows, reducing computational cost and improving pose prediction accuracy [1]. The (S)-configuration at C-4 provides a defined spatial orientation of the hydrogen bond donor (hydroxyl group) for docking into chiral protein environments such as butyrylcholinesterase (BuChE), where the chroman-4-ol scaffold has demonstrated inhibitory activity in the 2.9–7.3 µM range [3].

Chiral Chromatography Method Development and Enantiomeric Excess Determination

The (4S) enantiomer, with its distinct InChI Key (NYJUGYSYOGMLQT-JTQLQIEISA-N) and CAS number, serves as an authentic reference standard for developing chiral HPLC or SFC methods to separate the (4S) and (4R) enantiomers [1]. The commercially available (4R) antipode (CAS 1567934-82-0) provides the complementary standard needed for method validation, enabling precise enantiomeric excess (ee) determination in asymmetric synthesis or metabolic stability studies where racemization is a concern .

Quote Request

Request a Quote for (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.